Ir(mphq)2(acac)
Description
Structure
2D Structure
Properties
CAS No. |
1056874-46-4 |
|---|---|
Molecular Formula |
C39H37IrN2O2- |
Molecular Weight |
757.9 g/mol |
IUPAC Name |
2-(3,5-dimethylphenyl)quinoline;iridium;4-oxopent-2-en-2-olate |
InChI |
InChI=1S/2C17H15N.C5H8O2.Ir/c2*1-12-9-13(2)11-15(10-12)17-8-7-14-5-3-4-6-16(14)18-17;1-4(6)3-5(2)7;/h2*3-11H,1-2H3;3,6H,1-2H3;/p-1 |
InChI Key |
LSFVPDRBUKBHEX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC1=CC(=CC(=C1)C2=NC3=CC=CC=C3C=C2)C.CC(=CC(=O)C)[O-].[Ir] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of Ir Mphq 2 Acac
Synthetic Routes for Ir(mphq)2(acac) and Related Iridium(III) Complexes
The synthesis of Ir(mphq)2(acac) and its analogues typically follows established protocols for bis-cyclometalated iridium(III) complexes, which can be broadly categorized into conventional heating methods and more modern microwave-assisted techniques.
Conventional Synthetic Approaches to Bis-Cyclometalated Iridium(III) Complexes
The conventional synthesis of bis-cyclometalated iridium(III) complexes like Ir(mphq)2(acac) is a two-step process. rsc.orgacs.org The initial step involves the reaction of iridium(III) chloride hydrate (B1144303) (IrCl₃·nH₂O) with an excess of the cyclometalating ligand, in this case, 2-(4-methylphenyl)quinoline (B3119102) (mphq). This reaction is typically carried out in a high-boiling point solvent mixture, such as 2-ethoxyethanol (B86334) and water, and requires prolonged heating under an inert atmosphere. rsc.orgmdpi.com This step yields a chloride-bridged dimer, [(mphq)₂Ir(μ-Cl)]₂.
In the second step, the chloride-bridged dimer is reacted with an ancillary ligand, which for Ir(mphq)2(acac) is acetylacetone (B45752) (acacH). This reaction is usually performed in the presence of a base, such as sodium carbonate (Na₂CO₃), in a solvent like 2-ethoxyethanol. The base deprotonates the acetylacetone, allowing it to coordinate to the iridium center and cleave the chloride bridges to form the final monomeric complex, Ir(mphq)2(acac). acs.orgmdpi.com Purification of the final product is typically achieved through column chromatography and recrystallization. acs.org
Microwave-Assisted Synthesis of Iridium(III) Quinoline-Based Complexes
Microwave-assisted synthesis has emerged as a more efficient alternative to conventional heating for the synthesis of iridium(III) complexes. researchgate.netresearchgate.net This method significantly reduces reaction times, often from hours or days to minutes. researchgate.netacs.org The use of microwave irradiation can accelerate the formation of the iridium chloride-bridged dimer, which is often the rate-limiting step in the conventional method. researchgate.netacs.org
For quinoline-based complexes, microwave synthesis can be particularly advantageous. For instance, the synthesis of tris(2-phenyl-1-quinoline)iridium(III) (Ir(phq)₃), a related complex, was achieved in 30 minutes using microwave irradiation, a significant improvement over conventional heating which can take much longer. researchgate.net The efficiency of microwave heating is attributed to the direct interaction of microwave radiation with the polar molecules in the reaction mixture, leading to rapid and uniform heating. acs.org This technique is considered a "green" chemistry approach due to its energy efficiency and reduced solvent usage. researchgate.net However, the harsh conditions of high temperature and pressure in some microwave-assisted syntheses can sometimes lead to ligand degradation if not carefully controlled. researchgate.netacs.org
Ligand Design and Substitution Effects on Ir(mphq)2(acac) Analogues
The photophysical and electronic properties of Ir(mphq)2(acac) can be finely tuned by modifying the chemical structure of its ligands. Both the cyclometalating (mphq) and ancillary (acac) ligands can be altered to achieve desired characteristics.
Cyclometalating Ligand (mphq) Modifications and Their Impact
Modifications to the 2-phenylquinoline (B181262) (phq) framework of the cyclometalating ligand have a profound impact on the resulting complex's properties. The introduction of substituent groups can alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby influencing the emission color, quantum efficiency, and stability of the complex. researchgate.netrsc.org
The methyl group in the mphq ligand of Ir(mphq)2(acac) plays a crucial role in its properties. The placement of methyl groups on the phenyl and/or quinoline (B57606) rings can influence the steric and electronic characteristics of the ligand. scispace.comresearchgate.net For instance, the introduction of methyl groups can increase the steric hindrance around the iridium center, which can affect the packing of molecules in the solid state and potentially reduce intermolecular quenching of phosphorescence, leading to higher quantum yields. ossila.com
Electronically, methyl groups are weakly electron-donating. This property can raise the HOMO energy level of the complex, leading to a red-shift in the emission wavelength compared to the unsubstituted analogue. scispace.com The precise position of the methyl substitution is critical, as it can have different effects on the electronic structure. researchgate.netresearchgate.net
Comparative studies of Ir(mphq)2(acac) with its analogues, such as bis(2-phenylquinoline)(acetylacetonato)iridium(III) (Ir(phq)₂acac) and bis(2-(3,5-dimethylphenyl)quinoline-C2,N')(acetylacetonato)iridium(III) (Ir(dmpq)₂(acac)), highlight the impact of ligand substitution.
Ir(phq)₂acac, lacking the methyl group on the phenyl ring, serves as a parent compound for comparison. The introduction of a single methyl group to form Ir(mphq)2(acac) can lead to subtle but significant changes in its properties.
A more pronounced effect is observed with Ir(dmpq)₂(acac), which has two methyl groups on the phenyl ring of the quinoline ligand. ossila.com This additional methylation is believed to further enhance the quantum efficiency of the complex compared to Ir(phq)₂acac. ossila.com The increased steric bulk from the two methyl groups can better shield the iridium center, reducing non-radiative decay pathways. ossila.commdpi.com These comparative analyses are vital for establishing structure-property relationships and guiding the design of new, more efficient phosphorescent emitters. mdpi.commdpi.comresearchgate.net
| Compound | Ligand | Key Feature | Impact on Properties |
| Ir(phq)₂acac | 2-phenylquinoline (phq) | Unsubstituted phenyl ring | Serves as a baseline for comparison. researchgate.net |
| Ir(mphq)2(acac) | 2-(4-methylphenyl)quinoline (mphq) | Single methyl group on the phenyl ring | Can lead to a red-shift in emission and improved quantum efficiency compared to Ir(phq)₂acac. scispace.com |
| Ir(dmpq)₂(acac) | 2-(3,5-dimethylphenyl)quinoline (B1593305) (dmpq) | Two methyl groups on the phenyl ring | Generally exhibits higher quantum efficiency due to increased steric hindrance and reduced non-radiative decay. ossila.commdpi.com |
Ancillary Ligand (acac) Modification Strategies
The ancillary ligand in heteroleptic iridium(III) complexes, such as bis(2-(3,5-dimethylphenyl)quinoline)iridium(III)(acetylacetonate) or Ir(mphq)₂(acac), plays a critical role in modulating the final photophysical and electronic properties of the molecule. While much focus is often placed on the cyclometalating (C^N) ligands, strategic modification of the ancillary ligand, typically an acetylacetonate (B107027) (acac) derivative, offers a powerful method for fine-tuning complex performance. These modifications can prevent non-radiative decay pathways and enhance device efficiencies without fundamentally altering the core emission characteristics dictated by the C^N ligands. kaist.ac.kr
Role of Acetylacetonate (acac) and its Derivatives as Ancillary Ligands
Acetylacetonate (acac) is a monoanionic, bidentate ligand that is widely used in the synthesis of heteroleptic iridium(III) complexes. researchgate.net It forms a stable chelate ring by bonding through its two oxygen atoms to the iridium center. americanelements.com The use of acac and other β-diketonate ligands is common for creating phosphorescent emitters that span the visible spectrum, from green to red. researchgate.net The lowest emissive excited state in these Ir(C^N)₂(acac) complexes is typically a mixture of triplet metal-to-ligand charge transfer (³MLCT) and triplet ligand-centered (³π-π*) states. researchgate.net
Derivatives of acetylacetone are frequently employed to systematically tune the properties of the complex. By introducing different alkyl or aryl substituents onto the β-diketonate backbone, researchers can modify the steric and electronic environment around the iridium center. For example, replacing acac with 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (tmd), which has bulky tert-butyl groups, can significantly improve device efficiency. taylorandfrancis.com This strategy of decorating the ancillary ligand with sterically demanding groups can block distortional pathways of the C^N ligands in the excited state, which are responsible for non-radiative decay, thereby improving the photoluminescence quantum yield. kaist.ac.kr
In a systematic study, a series of deep red-emitting heteroleptic iridium complexes were synthesized by modifying the alkyl groups on the β-diketone ancillary ligand. researchgate.net This demonstrated that even subtle changes to the ancillary ligand, such as using 3,7-dimethyl-4,6-nonanedione, could lead to superior OLED performance compared to the standard acac-containing complex. researchgate.net
Impact of Ancillary Ligand Steric and Electronic Properties on Excited State Dynamics
Electronic Effects: The electronic nature of the ancillary ligand has a profound and systematic influence on the energy of the HOMO, which is typically a mix of iridium d-orbitals and π-orbitals from the cyclometalating ligand. nih.govnih.gov In contrast, the lowest unoccupied molecular orbital (LUMO), which is generally localized on the C^N ligand, is often affected to a lesser extent. nih.govnih.gov Employing electron-rich, π-donating ancillary ligands in place of the standard acac can raise the HOMO energy level. rsc.org This modification enhances the metal-to-ligand charge transfer (MLCT) character in the excited state, which can lead to faster radiative decay rates and improved quantum yields. rsc.org
For example, in a comparison of Ir(III) complexes, those with a 1-phenylbutane-1,3-dione (ba) ancillary ligand showed higher quantum yields than the corresponding complexes with an acac ligand. aip.org This improvement was attributed to more effective intramolecular energy transfer in the ba-containing complexes. aip.org
Steric Effects: Steric hindrance introduced by bulky substituents on the ancillary ligand can play a vital role in controlling excited-state dynamics. kaist.ac.krresearchgate.net Large, sterically demanding groups can physically shield the emissive core of the complex, suppressing non-radiative decay pathways that arise from molecular vibrations or distortions in the excited state. kaist.ac.krresearchgate.net This strategy is particularly effective in reducing non-radiative decay (kₙᵣ) and can also enhance the radiative rate (kᵣ), leading to significant improvements in quantum efficiency. researchgate.net
In the specific case of red emitters like Ir(mphq)₂(acac), the addition of methyl groups to the 2-phenylquinoline (phq) ligand to form the mphq ligand already enhances quantum efficiency compared to the parent Ir(phq)₂(acac). taylorandfrancis.comossila.com Further modification of the ancillary ligand, for instance by replacing acac with the bulkier tmd, can lead to additional significant improvements in device performance. taylorandfrancis.com This demonstrates a synergistic effect between the modifications on both the C^N and ancillary ligands.
The following table summarizes the effects of modifying ancillary ligands in a series of red-emitting iridium complexes.
| Complex | Ancillary Ligand | Key Modification Feature | Impact on Properties | Reference |
|---|---|---|---|---|
| Ir(ppy)₂(ba) | 1-phenylbutane-1,3-dione (ba) | Electronic (phenyl group) | Higher quantum yield than Ir(ppy)₂(acac) due to better intramolecular energy transfer. | aip.org |
| Ir(piq)₂(dend) | 3,7-diethylnonane-4,6-dione (dend) | Steric (ethyl groups) | Blocks non-radiative decay, improving photoluminescence quantum yield over Ir(piq)₂(acac). | kaist.ac.kr |
| Ir(mphmq)₂(tmd) | 2,2,6,6-tetramethylheptane-3,5-dione (tmd) | Steric (tert-butyl groups) | Significant improvement in device efficiency compared to the acac analogue. | taylorandfrancis.com |
| btph-acNac | β-ketoiminate (acNac) | Electronic (N-donor) | Largest radiative rate constant (kᵣ) in its series, leading to the highest quantum yield. | nih.gov |
Chemical Reactivity and Derivatization Studies of Iridium(III) Acetylacetonate Complexes
Iridium(III) acetylacetonate complexes, including the Ir(C^N)₂(acac) family, exhibit distinct chemical reactivity that allows for their further derivatization. One of the most studied reactions involves the acid-induced replacement of the acetylacetonate ligand. nih.gov
Studies on complexes such as Ir(ppy)₂(acac) and Ir(btp)₂(acac) have shown that under acidic conditions, the acac ligand can be induced to depart from the iridium center. nih.gov This process leads to spectroscopic changes in both UV-Vis absorption and luminescent emission. The departure of the acac ligand creates a vacant coordination site on the iridium(III) center, which is then typically occupied by a solvent molecule, such as acetonitrile, if it is present in the system. nih.gov This reactivity is a result of protonation of the acac ligand, facilitating its removal, and is not necessarily dependent on interactions with other chemical species that might be present. nih.gov
Furthermore, iridium(III) complexes containing two acac ligands, of the type (acac-O,O)₂Ir(R)(L), have been shown to undergo intermolecular C-H activation reactions. nih.gov These air- and water-stable complexes can react with benzene (B151609), for example, to replace an alkyl (R) group with a phenyl group. nih.gov The proposed mechanism for this reaction involves several key steps:
A pre-equilibrium step where a neutral ligand (L, e.g., pyridine) is lost, generating a five-coordinate intermediate. nih.gov
Isomerization of this intermediate. nih.gov
Coordination of the benzene molecule to the iridium center. nih.gov
A rapid C-H bond cleavage step to complete the activation. nih.gov
This reactivity highlights that the iridium center in such acetylacetonate complexes remains accessible for further chemical transformations, opening pathways for creating new derivatives with tailored functionalities. nih.gov Derivatization can also occur at the ligands themselves. For instance, oligo(para-phenyleneethynylene) (OPE) motifs have been attached to the acac ligand of Ir(ppy)₂(acac) to create new complexes with significantly altered photophysical properties, such as much longer emission lifetimes. nih.gov
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| Ir(mphq)₂(acac) | bis(2-(3,5-dimethylphenyl)quinoline)iridium(III)(acetylacetonate) |
| Ir(phq)₂(acac) | bis(2-phenylquinoline)iridium(III)(acetylacetonate) |
| Ir(ppy)₂(acac) | bis(2-phenylpyridine)iridium(III)(acetylacetonate) |
| Ir(btp)₂(acac) | bis(2-(2'-benzothienyl)pyridinato-N,C3')iridium(acetylacetonate) |
| Ir(piq)₂(acac) | bis(1-phenylisoquinoline)iridium(III)(acetylacetonate) |
| Ir(mphmq)₂(tmd) | bis(4-methyl-2-(3,5-dimethylphenyl)quinoline)iridium(III)(2,2,6,6-tetramethylheptane-3,5-dionate) |
| Ir(ppy)₂(ba) | bis(2-phenylpyridine)iridium(III)(1-phenylbutane-1,3-dionate) |
| Ir(piq)₂(dend) | bis(1-phenylisoquinoline)iridium(III)(3,7-diethylnonane-4,6-dionate) |
| btph-acNac | (2-(phenanthridin-6-yl)benzothiophenato)₂iridium(III)(β-ketoiminate) |
| acac | Acetylacetonate |
| tmd | 2,2,6,6-tetramethylheptane-3,5-dionate |
| ba | 1-phenylbutane-1,3-dionate |
| dend | 3,7-diethylnonane-4,6-dione |
| acNac | β-ketoiminate |
| OPE | oligo(para-phenyleneethynylene) |
| Pyridine | Pyridine |
| Acetonitrile | Acetonitrile |
| Benzene | Benzene |
Electronic Structure and Photophysical Mechanisms of Ir Mphq 2 Acac
Theoretical and Experimental Investigations of Electronic Structure
The electronic structure of the organometallic complex Bis(2-(3,5-dimethylphenyl)quinoline-C2,N')(acetylacetonate)iridium(III), commonly referred to as Ir(mphq)2(acac), is fundamental to its utility as a phosphorescent emitter. The arrangement and energy levels of its molecular orbitals, particularly the frontier orbitals, dictate its photophysical properties, including absorption and emission characteristics. The presence of a heavy metal atom like iridium, combined with a specific ligand architecture, gives rise to unique electronic transitions that enable highly efficient phosphorescence.
Frontier Orbital Energy Analysis (HOMO/LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the optoelectronic behavior of Ir(mphq)2(acac). The energy difference between these orbitals constitutes the fundamental energy gap of the molecule.
Theoretical and experimental studies, including cyclic voltammetry, have been employed to determine the energy levels of these orbitals. snu.ac.kr The HOMO level is typically associated with the iridium metal center and the phenylquinoline (mphq) ligands, while the LUMO is primarily localized on the quinoline (B57606) part of the mphq ligands. researchgate.net For Ir(mphq)2(acac) and its close analogue Ir(dmpq)2(acac), the HOMO energy is reported to be approximately -5.31 eV, and the LUMO energy is about -3.26 eV. ossila.com The triplet energy (T1), which corresponds to the energy of the lowest triplet excited state, is a crucial parameter for phosphorescent materials and is reported to be around 2.0 eV for Ir(mphq)2(acac). snu.ac.krtandfonline.com This value is consistent with the red emission observed from the complex.
Characterization of Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) Excited States
The photophysical behavior of Ir(mphq)2(acac) is governed by the nature of its low-lying excited states. In iridium(III) complexes, these excited states typically arise from a mixture of metal-to-ligand charge transfer (MLCT) and ligand-centered (LC) π-π* transitions. researchgate.netresearchgate.net
Metal-to-Ligand Charge Transfer (MLCT): These transitions involve the promotion of an electron from a d-orbital of the central iridium atom to a π* anti-bonding orbital of the ligands. The heavy iridium atom facilitates strong spin-orbit coupling (SOC), which promotes transitions between singlet and triplet states. rsc.org The ancillary acetylacetonate (B107027) (acac) ligand can influence the energy of the d-orbitals and thus modulate the MLCT state energy. researchgate.netrsc.org
Excited State Dynamics and Relaxation Pathways
Following the absorption of light and promotion to an excited state, the Ir(mphq)2(acac) molecule undergoes a series of rapid relaxation processes. The efficiency of light emission is determined by the competition between radiative and non-radiative decay pathways from the lowest-energy triplet excited state.
Intersystem Crossing Pathways and Efficiencies
Intersystem crossing (ISC) is the non-radiative transition between electronic states of different spin multiplicity, typically from the lowest excited singlet state (S1) to a triplet state (T_n). For iridium complexes, this process is exceptionally efficient due to the large spin-orbit coupling constant of the heavy iridium atom. researchgate.net
Upon photoexcitation into the singlet manifold (¹MLCT or ¹LC), the system rapidly undergoes ISC to the triplet manifold (³MLCT/³LC). researchgate.net This process is often ultrafast, with time constants reported to be in the femtosecond to picosecond range (70–350 fs) for similar iridium complexes. researchgate.netuni-regensburg.de The high efficiency of ISC, approaching 100% in many phosphorescent iridium complexes, ensures that nearly all absorbed energy is transferred to the triplet states, from which phosphorescence can occur. uni-regensburg.de This rapid and efficient population of the emissive triplet state is a key reason for the high performance of these materials in applications like Organic Light-Emitting Diodes (OLEDs). researchgate.net
Radiative and Non-Radiative Decay Processes and Rates
Once the lowest triplet state (T1) is populated, it can relax to the ground state (S0) through two competing pathways: radiative decay (phosphorescence) and non-radiative decay.
Radiative Decay (k_r): This process involves the emission of a photon as the molecule transitions from the T1 state back to the S0 ground state. The rate of this process (k_r) is a critical factor for high efficiency. A higher k_r leads to a shorter emission lifetime and can outcompete non-radiative processes. nih.gov
Non-Radiative Decay (k_nr): This pathway involves the dissipation of energy as heat through vibrational relaxation rather than light emission. nih.gov Minimizing the non-radiative decay rate (k_nr) is essential for achieving a high photoluminescence quantum yield (PLQY).
Vibrational Quenching Mechanisms and Their Mitigation
Non-radiative decay in phosphorescent complexes is often mediated by vibrational quenching. This occurs when the electronic energy of the excited state is transferred to vibrational modes of the molecule, which then dissipate the energy as heat. researchgate.net Two primary mechanisms contribute to this process:
Coupling to High-Frequency Vibrations: Energy can be lost through coupling with high-frequency vibrational modes, such as C-H or N-H bond stretches within the ligands.
Structural Distortions: A significant cause of non-radiative decay is the structural relaxation or distortion of the molecule in the excited state. Population of non-radiative metal-centered (³MC) states can lead to elongated metal-ligand bonds, providing an efficient pathway for energy loss. nih.gov
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
| Ir(mphq)2(acac) | Bis(2-(3,5-dimethylphenyl)quinoline-C2,N')(acetylacetonate)iridium(III) |
| Ir(dmpq)2(acac) | Bis(2-(3,5-dimethylphenyl)quinoline-C2,N')(acetylacetonate)iridium(III) |
| acac | Acetylacetonate |
| Ir(phq)2acac | Bis(2-phenylquinoline)(acetylacetonate)iridium(III) |
| Ir(btp)2(acac) | Bis(2-benzo[b]thiophen-2-yl-pyridine)(acetylacetonate)iridium(III) |
| Ir(piq)2(acac) | Bis(1-phenylisoquinoline)(acetylacetonate)iridium(III) |
| Yb(III) | Ytterbium(III) ion |
| C₂⁻ | Diatomic carbon anion |
| H₂ | Dihydrogen |
| Pt(II) | Platinum(II) ion |
Influence of Molecular Structure and Conformation on Excited State Lifetimes
The excited state lifetime of iridium complexes like Ir(mphq)2(acac) is a critical parameter influencing their performance in applications such as Organic Light-Emitting Diodes (OLEDs). This lifetime is intricately linked to the molecular structure and conformation of the complex.
The introduction of methyl groups onto the phenyl ring of the 2-phenylquinoline (B181262) (phq) ligand, forming the 2-(3,5-dimethylphenyl)quinoline (B1593305) (mphq) ligand, has a notable impact. This methylation is believed to contribute to a higher quantum efficiency in Ir(mphq)2(acac) compared to its unmethylated counterpart, Ir(phq)2(acac). ossila.com The arrangement of ligands around the central iridium atom creates a slightly distorted octahedral geometry. nih.gov This coordination environment, along with intramolecular interactions, governs the pathways for radiative and non-radiative decay, ultimately determining the excited-state lifetime. utep.edu
Spectroscopic Characterization of Electronic Transitions
Spectroscopic techniques are essential for elucidating the electronic transitions that govern the absorption and emission of light by Ir(mphq)2(acac).
Absorption Spectroscopy (UV-Vis)
UV-Vis absorption spectroscopy reveals the energies at which the molecule absorbs light, promoting electrons to higher energy orbitals.
The absorption spectrum of Ir(mphq)2(acac) and similar iridium(III) complexes typically displays several distinct bands. researchgate.net Intense absorption bands observed in the ultraviolet (UV) region are generally assigned to spin-allowed singlet ligand-centered (¹LC) π→π* transitions within the aromatic systems of the ligands. researchgate.netshu.ac.uk
At longer wavelengths, in the visible region, weaker absorption bands are characteristic. These are attributed to a combination of spin-allowed singlet and spin-forbidden triplet metal-to-ligand charge transfer (¹MLCT and ³MLCT) transitions. nih.govresearchgate.net In these transitions, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. libretexts.org The absorption spectrum of Ir(mphq)2(acac) in a dichloromethane (B109758) (CH2Cl2) solution shows a maximum absorption (λmax) at 434 nm, which falls within this MLCT region. ossila.com
Table 1: UV-Vis Absorption Data for Selected Iridium Complexes
| Compound | Solvent | Absorption Maxima (λmax, nm) |
| Ir(mphq)2(acac) | CH2Cl2 | 434 ossila.com |
| Ir(phq)2(acac) | THF | 290, 343 lumtec.com.tw |
| Ir(piq)2(acac) | THF | 302 ossila.com |
This table is generated based on the available data and is not exhaustive.
The modification of ligands can induce shifts in the absorption wavelength. A bathochromic shift (red shift) refers to a shift to a longer wavelength, while a hypsochromic shift (blue shift) is a shift to a shorter wavelength.
The addition of electron-donating methyl groups to the phenyl ring of the main ligand in Ir(mphq)2(acac) results in a bathochromic shift compared to the unsubstituted Ir(phq)2(acac). taylorandfrancis.com Conversely, introducing methyl groups to the quinoline part of the ligand has been shown to cause a hypsochromic shift. taylorandfrancis.com These shifts are a direct consequence of the electronic effects of the substituents on the energy levels of the molecular orbitals involved in the electronic transitions. Electron-donating groups generally raise the energy of the highest occupied molecular orbital (HOMO), leading to a smaller energy gap and a bathochromic shift, while electron-withdrawing groups can have the opposite effect. nih.gov
Photoluminescence Spectroscopy
Photoluminescence spectroscopy provides information about the light emitted by the complex after it has been excited by absorbing light.
Ir(mphq)2(acac) is known as a highly efficient red phosphorescent emitter. ossila.com When dissolved in dichloromethane, it exhibits an emission maximum (λem) at 594 nm. ossila.com The emission from such iridium complexes is typically phosphorescence, originating from a triplet excited state. The broad and relatively featureless nature of the emission spectrum is indicative of a predominant ³MLCT character. researchgate.net
The color purity of the emission is a crucial factor for display applications. While specific data on the color purity of Ir(mphq)2(acac) is not detailed in the search results, the narrowness of the emission band is a key determinant. uni-regensburg.ded-nb.info The emission color can be tuned by modifying the cyclometalating ligand; for instance, related iridium complexes with different ligands can emit light ranging from green to red. researchgate.net The emission of Ir(mphq)2(acac) falls in the orange-red region of the visible spectrum.
Table 2: Photoluminescence Emission Data for Selected Iridium Complexes
| Compound | Solvent | Emission Maximum (λem, nm) |
| Ir(mphq)2(acac) | CH2Cl2 | 594 ossila.com |
| Ir(phq)2(acac) | THF | 592 lumtec.com.tw |
| Ir(piq)2(acac) | THF | 633 ossila.com |
| Ir(pq)2(acac) | Acetonitrile | 611 researchgate.net |
This table is generated based on the available data and is not exhaustive.
Photoluminescence Quantum Yield (PLQY) Determinations
The photoluminescence quantum yield (PLQY) is a critical parameter for assessing the efficiency of a luminescent material, representing the ratio of photons emitted to photons absorbed. For the organometallic complex Bis(2-(3,5-dimethylphenyl)quinoline)iridium(III)(acetylacetonate), commonly referred to as Ir(mphq)2(acac), the PLQY is a key indicator of its performance as a phosphorescent emitter, particularly in applications such as Organic Light-Emitting Diodes (OLEDs).
The determination of PLQY for Ir(mphq)2(acac) and related iridium(III) complexes is typically performed using a comparative method. This involves measuring the emission spectrum of the sample and comparing its integrated intensity to that of a well-characterized standard with a known PLQY. The selection of the reference standard is crucial and is often a compound that absorbs and emits in a similar spectral range to the sample under investigation.
For red-emitting complexes like Ir(mphq)2(acac), which exhibits emission in the deep-red region of the spectrum, a common reference standard is [Ru(bpy)3]2+ in an aqueous solution. The measurements are carried out in dilute solutions to minimize re-absorption and aggregation effects, which can significantly alter the emission properties. The solutions are also typically deoxygenated, as molecular oxygen is an efficient quencher of triplet excited states, which would otherwise lead to a lower, and inaccurate, PLQY value.
While the specific PLQY of Ir(mphq)2(acac) can vary depending on the solvent and measurement conditions, related red-emitting iridium(III) complexes with similar ancillary ligands have reported PLQY values ranging from 0.35 to 0.53 in solution at room temperature. rsc.orgmdpi.com The high PLQY of these complexes is a direct consequence of the strong spin-orbit coupling induced by the heavy iridium atom, which facilitates the formally spin-forbidden phosphorescence process. This efficient emission is a hallmark of iridium(III) complexes used in phosphorescent OLEDs. worktribe.com
It is important to note that the PLQY in the solid state, particularly when doped into a host material for an OLED device, can differ significantly from the solution-phase value. In a solid-state matrix, the rigidity of the environment can suppress non-radiative decay pathways, potentially leading to an enhanced PLQY. researchgate.net
The following interactive table provides representative PLQY data for Ir(mphq)2(acac) and a related reference complex.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Maximum (nm) | PLQY (Φ) | Reference |
| Ir(mphq)2(acac) | Dichloromethane | ~450 | ~620-630 | ~0.4-0.5 | Estimated based on similar complexes |
| Ir(pqz)2(acac) | Dichloromethane | Not Specified | 630 | 0.35 | rsc.org |
Temperature-Dependent Emission Studies
Temperature-dependent emission studies are a powerful tool for probing the photophysical mechanisms of phosphorescent complexes like Ir(mphq)2(acac). By analyzing the changes in emission intensity, lifetime, and spectral shape as a function of temperature, valuable insights into the nature of the emissive state and the dynamics of non-radiative decay processes can be obtained.
For iridium(III) complexes, the emission originates from a triplet excited state, which, due to the influence of the heavy metal atom, is split into three closely spaced sub-levels in the absence of a magnetic field (zero-field splitting). At very low temperatures, typically near that of liquid helium (around 1.7 to 4.2 K), emission occurs predominantly from the lowest-energy sub-level, as thermal energy is insufficient to populate the higher-lying sub-levels. worktribe.com
The following interactive table illustrates the typical effect of temperature on the emission lifetime of a phosphorescent iridium complex.
| Temperature (K) | Emission Lifetime (μs) | Predominant Emitting State |
| 1.7 | Long (e.g., >100) | Lowest triplet sub-level |
| 77 | Intermediate (e.g., 10-50) | Thermal population of multiple sub-levels |
| 300 (Room Temp) | Short (e.g., <5) | Thermally activated non-radiative decay |
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Ir(mphq)2(acac) | Bis(2-(3,5-dimethylphenyl)quinoline)iridium(III)(acetylacetonate) |
| [Ru(bpy)3]2+ | Tris(2,2'-bipyridine)ruthenium(II) |
| Ir(pqz)2(acac) | Bis(4-phenylquinazoline)iridium(III)(acetylacetonate) |
Advanced Characterization Techniques for Ir Mphq 2 Acac Systems
Structural Elucidation
Structural elucidation provides the definitive three-dimensional arrangement of atoms in the complex, which is crucial for interpreting its electronic and photophysical behavior.
Single-crystal X-ray diffraction (SC-XRD) is the premier technique for determining the exact molecular structure of crystalline materials like Ir(mphq)2(acac). The analysis reveals that the iridium(III) center adopts a distorted octahedral coordination geometry. The metal is chelated by two cyclometalated 2-methyl-4-phenylquinoline (B8046655) (mphq) ligands and one bidentate acetylacetonate (B107027) (acac) ancillary ligand.
In the common isomeric form, the two mphq ligands are arranged with their nitrogen atoms cis to each other and their cyclometalated carbon atoms also in a cis configuration. This arrangement leads to a molecule with C₁ symmetry, rendering the two mphq ligands chemically and magnetically inequivalent.
A key structural feature revealed by SC-XRD is the manifestation of the strong trans influence of the cyclometalated carbon atom. The Ir-C bond, being a strong sigma-covalent bond, weakens the bond of the ligand positioned trans to it. In the typical geometry of [Ir(C^N)₂ (O^O)] complexes, one nitrogen atom of an mphq ligand is positioned trans to a carbon atom of the second mphq ligand, while the other nitrogen atom is trans to an oxygen atom of the acac ligand. This results in a significant elongation of the Ir-N bond that is trans to the Ir-C bond compared to the Ir-N bond that is trans to the Ir-O bond. This structural asymmetry is a direct consequence of the differing electronic properties of the C-donor and O-donor ligands.
The table below presents typical crystallographic data for Ir(III) complexes of this type, illustrating the key bond lengths and angles.
| Parameter | Description | Typical Value / Range |
|---|---|---|
| Coordination Geometry | Geometry around the Ir(III) center | Distorted Octahedral |
| Ir–C Bond Length | Bond between Iridium and the cyclometalated phenyl carbon | 2.00 – 2.05 Å |
| Ir–N Bond Length (trans to O) | Bond between Iridium and the quinoline (B57606) nitrogen | 2.03 – 2.08 Å |
| Ir–N Bond Length (trans to C) | Bond between Iridium and the quinoline nitrogen, elongated due to trans influence | 2.12 – 2.18 Å |
| Ir–O Bond Length | Bond between Iridium and the acac oxygen | 2.14 – 2.20 Å |
| C–Ir–N Bite Angle | Intra-ligand angle for the mphq ligand | 79 – 81° |
| O–Ir–O Bite Angle | Intra-ligand angle for the acac ligand | 88 – 90° |
NMR spectroscopy is a powerful tool for confirming the molecular structure of Ir(mphq)2(acac) in solution, complementing the solid-state data from SC-XRD.
¹H NMR: The proton NMR spectrum provides detailed information about the hydrogen environments. Due to the C₁ symmetry of the complex, the two mphq ligands are inequivalent, resulting in two distinct sets of signals for their respective protons.
Aromatic Region (δ 6.5–8.5 ppm): A complex series of doublets and triplets corresponding to the numerous protons on the phenyl and quinoline rings of the two inequivalent mphq ligands.
acac Methine Proton (δ 5.2–5.6 ppm): A sharp singlet corresponding to the single proton on the central carbon of the acac ligand.
mphq Methyl Protons (δ 2.6–2.9 ppm): Two distinct singlets are typically observed, each integrating to three protons, corresponding to the methyl groups on the two inequivalent quinoline moieties.
acac Methyl Protons (δ 1.8–2.0 ppm): A sharp singlet integrating to six protons, corresponding to the two equivalent methyl groups of the symmetrical acac ligand.
¹³C NMR: The carbon NMR spectrum corroborates the structure by identifying all unique carbon atoms.
acac Carbonyl Carbons (δ 185–190 ppm): Signals corresponding to the two equivalent C=O carbons of the acac ligand.
Ir-C Metalated Carbon (δ > 150 ppm): The signals for the two inequivalent cyclometalated carbon atoms appear at a low field, confirming the C-Ir bond formation.
Aromatic Carbons (δ 110–150 ppm): A large number of signals corresponding to the aromatic carbons of the two mphq ligands.
acac Methine Carbon (δ ~100 ppm): A single peak for the central CH carbon of the acac ring.
Aliphatic Carbons (δ 20–30 ppm): Signals for the methyl carbons of the acac and the two mphq ligands are found in this region.
³¹P NMR: ³¹P NMR spectroscopy is a technique used to probe environments around phosphorus nuclei. As the Ir(mphq)2(acac) molecule contains no phosphorus atoms, this technique is not applicable for its direct characterization. However, ³¹P NMR is an indispensable tool for analyzing related Ir(III) complexes where the acac ligand is replaced by ancillary phosphine (B1218219) ligands (e.g., triphenylphosphine). In such systems, the chemical shift and coupling constants in the ³¹P NMR spectrum provide critical information about the coordination of the phosphine ligand and the electronic nature of the iridium center.
Vibrational Spectroscopy for Ligand and Complex Analysis
Vibrational spectroscopy techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, are used to probe the bonding within the ligands and between the ligands and the iridium metal center.
A comparison of the FTIR spectrum of free acetylacetone (B45752) (acacH) with that of the Ir(mphq)2(acac) complex provides definitive evidence of coordination. Free acacH exists primarily in its enol form, characterized by a very broad absorption band for the intramolecularly hydrogen-bonded O-H stretch (2500–3200 cm⁻¹) and a strong band associated with C=O stretching at approximately 1620 cm⁻¹.
Upon coordination to the Ir(III) center to form the acetylacetonate anion, two significant changes occur:
The broad O-H stretching vibration completely disappears, confirming the deprotonation of the enol.
The keto C=O stretching band is replaced by two new, very strong absorption bands in the 1500–1600 cm⁻¹ region. These bands arise from the delocalized π-electron system within the chelate ring and are assigned to asymmetric and symmetric vibrational modes with mixed ν(C=O) and ν(C=C) character. This spectral signature is a hallmark of a bidentate, chelated acetylacetonate ligand.
The FTIR spectrum of Ir(mphq)2(acac) is complex, containing vibrations from both the mphq and acac ligands. Specific bands can be assigned to particular functional groups and motions, as summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Ligand(s) |
|---|---|---|
| 1580 – 1610 | Aromatic ν(C=C) and ν(C=N) stretching | mphq |
| 1570 – 1590 | Coupled ν(C=O) + ν(C=C) stretching (asymmetric) | acac |
| 1510 – 1530 | Coupled ν(C=O) + ν(C=C) stretching (symmetric) | acac |
| 1350 – 1470 | Aliphatic C–H bending (δ(C-H)) | mphq (CH₃), acac (CH₃) |
| 1240 – 1280 | Methine C–H in-plane bending | acac |
| 700 – 900 | Aromatic C–H out-of-plane bending (γ(C-H)) | mphq |
The C-H out-of-plane bending modes in the 700-900 cm⁻¹ region are particularly useful for confirming the substitution patterns on the aromatic rings of the mphq ligands.
Vibrations involving the heavy iridium atom occur at low frequencies, typically in the far-infrared region (< 600 cm⁻¹). These bands provide direct information about the strength of the metal-ligand bonds.
ν(Ir-O) Vibrations: Stretching vibrations corresponding to the iridium-oxygen bonds of the acac ligand are typically observed in the 450–500 cm⁻¹ range.
ν(Ir-N) Vibrations: Stretching vibrations for the iridium-nitrogen bonds of the mphq ligands are found at lower energy, generally between 250–350 cm⁻¹.
Vibrational spectroscopy can also serve as a probe for the trans effect. As established by X-ray diffraction, the Ir-N bond trans to the cyclometalated carbon is weaker and longer than the Ir-N bond trans to an oxygen atom. According to Hooke's law, a weaker bond has a smaller force constant and will therefore vibrate at a lower frequency. Consequently, the ν(Ir-N) stretching frequency for the nitrogen trans to the carbon is expected to be shifted to a lower wavenumber compared to the ν(Ir-N) stretch for the nitrogen trans to the oxygen. The observation of two distinct ν(Ir-N) bands in the far-IR spectrum would provide spectroscopic confirmation of the structural asymmetry induced by the trans effect.
Electrochemical Characterization
Electrochemical methods are powerful tools for probing the electronic properties of molecules like Ir(mphq)2(acac). By studying the oxidation and reduction processes, key parameters that govern device operation can be determined.
Cyclic Voltammetry for Redox Potentials and Energy Level Determination
Cyclic voltammetry (CV) is a widely used electrochemical technique to investigate the redox behavior of chemical species. jecst.orgmdpi.compineresearch.com In a typical CV experiment, the potential of a working electrode is swept linearly versus time between two preset values, and the resulting current is measured. pineresearch.com This allows for the determination of the oxidation and reduction potentials of the material under study.
For organometallic complexes like Ir(mphq)2(acac), the oxidation process is generally associated with the removal of an electron from the Highest Occupied Molecular Orbital (HOMO), while reduction involves the addition of an electron to the Lowest Unoccupied Molecular Orbital (LUMO). als-japan.com The measured redox potentials can be used to estimate the HOMO and LUMO energy levels. These energy levels are crucial for understanding and predicting the behavior of the material in an organic light-emitting diode (OLED). rsc.org
The HOMO level, for instance, influences the injection of holes from the hole transport layer, while the LUMO level is critical for electron injection from the electron transport layer. The energy gap between the HOMO and LUMO levels can also be estimated from the electrochemical data and often correlates with the optical bandgap of the material. rsc.org
The following table summarizes the key electrochemical data for Ir(mphq)2(acac) and related compounds.
| Compound | HOMO (eV) | LUMO (eV) | Triplet Energy (T1) (eV) |
| Ir(mphq)2(acac) | -5.1 | - | 2.1 |
| Ir(phq)2acac | -5.3 | - | 2.0 |
| Ir(phq)3 | -5.2 | - | 2.1 |
Data sourced from various studies. tandfonline.com
Correlation with Electronic Energy Levels and Charge Transport Behavior
The electronic energy levels determined from cyclic voltammetry have a direct correlation with the charge transport properties of Ir(mphq)2(acac) within a device. The alignment of the HOMO and LUMO levels of the dopant with those of the host material and adjacent transport layers is critical for efficient device operation. researchgate.net
For instance, a good alignment of the HOMO level of Ir(mphq)2(acac) with the HOMO of the hole transport layer facilitates efficient hole injection and transport to the emissive layer. tandfonline.com Similarly, the relative position of the LUMO level affects electron trapping and transport. If the LUMO level of the dopant is significantly lower than that of the host, it can act as a deep trap for electrons, potentially leading to an imbalance in charge carriers and a reduction in device efficiency.
Furthermore, the triplet energy (T1) of the phosphorescent dopant, which can also be related to the HOMO-LUMO gap, must be lower than that of the host material to ensure efficient energy transfer from the host to the dopant, a prerequisite for high phosphorescence quantum yields. tandfonline.comtandfonline.com In the case of Ir(mphq)2(acac), its triplet energy of 2.1 eV is suitable for use with common host materials. tandfonline.com
Thin Film Characterization
The performance of OLEDs is not only dependent on the intrinsic properties of the materials but also on the morphology and quality of the thin films. Therefore, characterization of the solid-state properties of Ir(mphq)2(acac) films is essential.
Atomic Force Microscopy (AFM) for Surface Topography and Morphology
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a sample's surface. afmworkshop.commst.or.jp It is an invaluable tool for characterizing the surface of thin films used in organic electronics. afmworkshop.com
In the context of Ir(mphq)2(acac), AFM can be used to:
Quantify surface roughness: The root-mean-square (RMS) roughness can be calculated from AFM data, providing a quantitative measure of the film's smoothness. afmworkshop.com Smooth films are generally desirable to minimize scattering losses and prevent electrical shorts.
Identify defects: Pinholes, cracks, and other defects in the film can be readily identified.
Spectroscopic Ellipsometry for Optical Properties and Film Thickness
Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index 'n' and extinction coefficient 'k') of thin films. horiba.comsemilab.comlaserfocusworld.com It measures the change in the polarization state of light upon reflection from a sample surface. horiba.com
For Ir(mphq)2(acac) thin films, spectroscopic ellipsometry is crucial for:
Accurate thickness determination: Precise control and knowledge of the film thickness are vital for optimizing the optical interference effects within an OLED to maximize light extraction. semilab.comspectroscopyonline.com
Determination of optical constants: The refractive index and extinction coefficient as a function of wavelength are fundamental properties that influence how light propagates through and is absorbed by the film. laserfocusworld.comspectroscopyonline.com This information is essential for optical modeling and device design.
Assessing film quality: Variations in the optical properties can indicate issues with film density, composition, or the presence of contaminants. spectroscopyonline.com
By combining AFM and spectroscopic ellipsometry, a comprehensive picture of the physical characteristics of Ir(mphq)2(acac) thin films can be obtained, enabling the optimization of deposition processes and the fabrication of high-performance OLEDs.
| Characterization Technique | Information Obtained | Relevance to Ir(mphq)2(acac) |
| Atomic Force Microscopy (AFM) | Surface topography, morphology, roughness, grain size, defects. afmworkshop.commst.or.jp | Ensures smooth and uniform thin films for efficient and reliable OLEDs. |
| Spectroscopic Ellipsometry | Film thickness, refractive index (n), extinction coefficient (k). horiba.comsemilab.comlaserfocusworld.com | Crucial for optical modeling, optimizing light extraction, and ensuring film quality. |
Computational and Theoretical Modeling of Ir Mphq 2 Acac
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful quantum chemical methods used to study the electronic properties of molecules. mcgill.canih.gov These calculations are instrumental in understanding the fundamental characteristics of Ir(mphq)2(acac) that govern its performance as an emitter in OLEDs.
Geometry Optimization and Electronic Structure Prediction
Once the geometry is optimized, the electronic structure can be predicted. This involves calculating the energies and compositions of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For Ir(mphq)2(acac), the HOMO is typically localized on the iridium metal center and the phenyl rings of the mphq ligands, exhibiting significant metal-to-ligand charge transfer (MLCT) character. The LUMO is predominantly centered on the quinoline (B57606) part of the mphq ligands. The energy difference between the HOMO and LUMO levels, known as the HOMO-LUMO gap, is a key parameter that influences the emission color and efficiency of the OLED. researchgate.net
| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
|---|---|---|---|
| Ir(mphq)2(acac) | -5.32 | Data Not Available | Data Not Available |
| Ir(ppy)2(acac) | ~5.6 | Data Not Available | Data Not Available |
Prediction of Spectroscopic Parameters (Absorption, Emission Wavelengths)
TD-DFT calculations are utilized to predict the absorption and emission spectra of Ir(mphq)2(acac). inoe.royoutube.com By calculating the energies of the electronic excited states, TD-DFT can determine the wavelengths of light that the molecule will absorb and emit. The calculations can distinguish between spin-allowed singlet-singlet transitions, which are responsible for strong absorption, and spin-forbidden triplet-singlet transitions, which lead to phosphorescence.
The lowest-energy absorption bands in iridium complexes like Ir(mphq)2(acac) are typically assigned to a mixture of MLCT and ligand-centered (LC) transitions. inoe.ro The phosphorescence emission originates from the lowest triplet excited state (T1). TD-DFT can predict the energy of this T1 state, which corresponds to the emission wavelength. These theoretical predictions are crucial for designing new molecules with desired emission colors, from blue to red. inoe.ro
Simulation of Excited State Dynamics and Energy Transfer Mechanisms
Computational modeling can simulate the dynamics of the molecule in its excited state, providing insights into the mechanisms of energy transfer and non-radiative decay. nrel.gov These simulations can help to understand processes like intersystem crossing (ISC), which is the transition from a singlet excited state to a triplet excited state and is fundamental to the operation of phosphorescent OLEDs.
The efficiency of energy transfer in OLEDs can be understood through mechanisms like Förster Resonance Energy Transfer (FRET) and Dexter energy transfer. fiveable.mewhiterose.ac.uk FRET is a long-range dipole-dipole interaction, while Dexter transfer is a short-range process requiring orbital overlap. fiveable.mewhiterose.ac.uk Computational models can help to predict the rates of these energy transfer processes between a host material and the Ir(mphq)2(acac) guest dopant. This is critical for optimizing the doping concentration and the choice of host material to maximize the efficiency of the OLED device. researchgate.net Time-resolved infrared (TRIR) spectroscopy, coupled with computational studies, can probe the excited state dynamics and identify the nature of the emissive state. stfc.ac.uk
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov This technique is particularly useful for understanding the behavior of Ir(mphq)2(acac) in the condensed phase, such as in solution or in thin films, which are relevant to the fabrication and performance of OLEDs.
Modeling Solution-Phase Aggregation and Solute Assembly
MD simulations can model the behavior of Ir(mphq)2(acac) molecules in a solvent, providing insights into their aggregation and self-assembly tendencies. umn.edu Aggregation can significantly affect the photophysical properties of the emitter, often leading to quenching of the emission. By simulating the interactions between solute and solvent molecules, as well as between the solute molecules themselves, MD can predict the likelihood of aggregate formation under different conditions. This information is valuable for optimizing the solution-processing conditions used in the fabrication of some OLEDs.
Simulation of Thin Film Formation and Morphology Evolution
For vapor-deposited OLEDs, MD simulations can model the process of thin film growth. nih.govnih.gov These simulations can predict the orientation and packing of the Ir(mphq)2(acac) molecules as they are deposited onto a substrate. The orientation of the emitter molecules within the emissive layer has a significant impact on the outcoupling efficiency of the light generated within the OLED. For instance, a preferential horizontal orientation of the transition dipole moment of the emitter can lead to a significant enhancement in device efficiency. nih.gov MD simulations have been used to show that molecules like Ir(ppy)2(acac), a close relative of Ir(mphq)2(acac), tend to align their molecular symmetry axes perpendicular to the substrate during vapor deposition. nih.gov This understanding of morphology evolution at the molecular level is crucial for designing and fabricating high-efficiency OLEDs. nih.govarxiv.org
Theoretical Models for Device Physics
The performance of Organic Light-Emitting Diodes (OLEDs) incorporating the phosphorescent emitter bis(2-methyl-4-phenylquinoline)iridium(III) acetylacetonate (B107027), commonly known as Ir(mphq)2(acac), is intricately linked to a variety of physical processes occurring within the device. Theoretical and computational models are indispensable tools for understanding and optimizing these processes, which include exciton (B1674681) dynamics, charge carrier transport, and light outcoupling.
Exciton Dynamics and Transport Modeling in Phosphorescent OLEDs
In phosphorescent OLEDs (PHOLEDs), the generation of light originates from the radiative decay of triplet excitons on the emitter molecules. jcu.edu.au Computational modeling plays a crucial role in elucidating the complex dynamics of these excitons.
Exciton Generation and Annihilation: A significant challenge in PHOLEDs is the phenomenon of efficiency roll-off at high brightness, where the device efficiency decreases as the current density increases. jcu.edu.au This is often attributed to non-radiative decay processes such as triplet-triplet annihilation (TTA) and triplet-polaron quenching (TPQ). jcu.edu.au Multi-scale modeling approaches, which combine microscopic models like kinetic Monte Carlo (KMC) with macroscopic drift-diffusion (DD) models, are employed to simulate these processes. jcu.edu.au These models can predict how factors like the guest:host blend ratio influence TTA and TPQ, thereby affecting device efficiency. jcu.edu.au For instance, non-uniform or graded guest:host blend ratios within the emissive layer (EML) have been modeled as a strategy to minimize these quenching effects. jcu.edu.au
Exciton Energy Transfer: The transfer of energy from host molecules to guest (emitter) molecules is a critical step in the electroluminescence process. Models based on Förster Resonance Energy Transfer (FRET) and Dexter Energy Transfer are used to estimate the efficiency of this process. osti.gov The spectral overlap between the emission of the host and the absorption of the guest, as well as the distance between them, are key parameters in these models. researchgate.net In complex, multi-layer white OLEDs (WOLEDs), these models are extended to account for energy transfer between different emissive layers. osti.gov
Modeling Approaches:
Kinetic Monte Carlo (KMC): This microscopic method simulates the individual hopping of charges and the creation, diffusion, and decay of excitons on a molecular scale. jcu.edu.au It provides detailed insights into how film morphology, such as that resulting from solution versus vacuum deposition, affects charge transport and exciton dynamics. jcu.edu.au
Master Equation (ME) Models: Situated between KMC and DD models, ME models are atomistic yet deterministic, describing the evolution of state probabilities over time. fluxim.com They are particularly useful for modeling long-range exciton transport via Förster and Dexter mechanisms, including across layer interfaces. fluxim.com
Unified Dynamics Models: These models aim to fit both transient and steady-state electroluminescence behavior by incorporating parameters for exciton lifetime, TTA, TPQ, exciton formation rate, and polaron leakage. umn.edu
A comprehensive model for PHOLEDs will typically encompass bipolar charge transport, field-dependent charge hopping, exciton generation and diffusion, energy transfer, radiative decay, and non-radiative annihilation processes. osti.gov
Charge Carrier Dynamics and Recombination Zone Analysis
The efficiency and stability of an OLED are heavily dependent on the dynamics of charge carriers (holes and electrons) and the location of the electron-hole recombination zone within the EML.
Charge Injection and Transport: The injection of charges from the electrodes and their transport through the various organic layers are fundamental processes. The energy levels of the materials, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dictate the energy barriers for injection. frontiersin.org Computational models often treat charge transport as a hopping process between localized states, with mobilities that can be dependent on the electric field and the concentration of dopants. osti.gov Impedance spectroscopy is an experimental technique that can be used to probe charge transport and interfacial charge accumulation, providing data to validate and refine theoretical models. rsc.org
Recombination Zone: The region within the EML where electrons and holes meet and form excitons is known as the recombination zone. The position and width of this zone are critical for device performance. If the recombination zone is too close to the charge transport layers, it can lead to exciton quenching at the interfaces. nih.gov Theoretical models can predict the location of the recombination zone by simulating the distribution of electron and hole densities across the device. osti.gov These predictions can be experimentally verified by inserting ultra-thin sensing layers of a different colored emitter at various positions within the EML. nih.govnih.gov The emission from the sensing layer provides a direct measure of the exciton density at that location. nih.gov
Studies have shown that the recombination zone can be manipulated by altering the device architecture or material composition. For example, using a bipolar host matrix can help to confine charge carriers and shift the recombination zone away from interfaces, mitigating interfacial carrier accumulation and exciton quenching. nih.gov In some cases, charge carriers can accumulate on the emitter molecules themselves, a phenomenon that can be identified and quantified through time-resolved electroluminescence measurements and impedance spectroscopy. mit.edu
Modeling Charge Dynamics:
Device Simulators: Software based on drift-diffusion equations can model the current-voltage characteristics and the spatial distribution of charge carriers and excitons. jcu.edu.auosti.gov
Molecular Dynamics (MD): All-atom MD simulations can be used to generate realistic morphologies of the EML, which can then be used as input for KMC simulations to study how film structure affects charge transport. jcu.edu.au
Table 1: Key Parameters in Modeling Charge Carrier Dynamics
| Parameter | Description | Modeling Relevance |
|---|---|---|
| HOMO/LUMO Levels | Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines charge injection barriers and energy level alignment at interfaces. frontiersin.org |
| Charge Carrier Mobility | The velocity of charge carriers per unit electric field. | A key input for drift-diffusion models; influences current density and recombination rate. osti.gov |
| Recombination Rate | The rate at which electrons and holes combine to form excitons. | Often modeled using the Langevin or trap-assisted recombination models. researchgate.net |
| Doping Concentration | The amount of guest emitter material in the host matrix. | Affects charge trapping, mobility, and the probability of exciton formation on the guest. jcu.edu.aumit.edu |
Modeling of Light Outcoupling Phenomena and Emitter Orientation
A significant portion of the light generated within an OLED is trapped due to total internal reflection at the interfaces between different material layers and at the substrate-air interface. spiedigitallibrary.org Maximizing the light outcoupling efficiency (η_out) is crucial for achieving high external quantum efficiency (EQE).
Emitter Orientation: A key factor influencing η_out is the orientation of the transition dipole moment (TDM) of the emitter molecules relative to the substrate. uq.edu.au Emitters with a predominantly horizontal orientation are desirable because vertically oriented dipoles tend to couple strongly to plasmon modes, which are a loss channel. spiedigitallibrary.orgenergy.gov Quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can predict the orientation of the TDM for a given molecule. spiedigitallibrary.orguq.edu.au For Ir(mphq)2(acac), studies have shown that it exhibits a preferential horizontal orientation. spiedigitallibrary.orgdoi.org For instance, in a host matrix of NPB:B3PYMPM, Ir(mphq)2(acac) was found to have a horizontal orientation ratio of 77%. doi.org This anisotropy leads to an improvement in outcoupling efficiency compared to a random, isotropic orientation. spiedigitallibrary.org
Optical Modeling: Ray-optics and dipole emission models are used to simulate the path of light generated within the EML and to calculate the outcoupling efficiency. spiedigitallibrary.org These models take into account the refractive indices of the various layers, the position of the emitting dipole, and its orientation. spiedigitallibrary.org The power dissipation spectrum of an OLED can be calculated as a function of the in-plane wavevector to analyze the distribution of power into different modes: outcoupled light, substrate-guided modes, and waveguide modes. spiedigitallibrary.org
Strategies for Enhanced Outcoupling: Theoretical models can guide the design of structures to enhance light outcoupling. These can be internal structures, such as scattering layers, or external structures applied to the substrate. spiedigitallibrary.org Optical simulations are used to optimize the design of these structures to maximize their effectiveness. researchgate.net
Table 2: Emitter Orientation Data for Selected Iridium Complexes
| Emitter | Host | Doping Concentration (%) | Horizontal Orientation Ratio (%) | Reference |
|---|---|---|---|---|
| Ir(mphq)2(acac) | NPB:B3PYMPM | ~3.4 | 77 | doi.org |
| Ir(MDQ)2(acac) | NPB:B3PYMPM | ~3.4 | 80 | doi.org |
| Ir(ppy)2(acac) | TCTA:B3PYMPM | 8 | 76 | doi.org |
| Ir(phq)3 | NPB:B3PYMPM | ~3.4 | 70 | doi.org |
Applications of Ir Mphq 2 Acac in Organic Light Emitting Diodes Oleds
Role as a Phosphorescent Emitter in OLED Device Architectures
Ir(mphq)2(acac) serves as the guest emitter within a host-guest system in the emissive layer (EML) of an OLED. mdpi.comnih.gov This configuration is essential for phosphorescent dopants to mitigate efficiency losses from processes like triplet-triplet annihilation (TTA) and concentration quenching, which are prevalent at high concentrations due to the long lifetime of triplet excitons. nih.govnih.gov The emitter is responsible for the color of the light produced; Ir(mphq)2(acac) is specifically utilized for its characteristic emission in the orange-red part of the spectrum, with emission peaks reported around 594 nm to 625 nm. ossila.commdpi.com
To achieve optimal performance, Ir(mphq)2(acac)-based emissive layers are integrated into complex multilayer device structures. These architectures are designed to ensure balanced injection of charge carriers (holes and electrons), efficient transport of these carriers to the emissive layer, and effective confinement of excitons within the EML to maximize radiative recombination. nih.govaps.org Each layer is composed of a specific organic material chosen for its energy levels and charge transport properties.
A typical device structure involves stacking several layers, including a hole injection layer (HIL), a hole transport layer (HTL), the emissive layer (EML), an electron transport layer (ETL), and an electron injection layer (EIL), all sandwiched between a transparent anode (like ITO) and a metallic cathode. mdpi.comresearchgate.net
Table 1: Examples of Multilayer Device Architectures Incorporating Iridium-Based Emitters
| Device Reference | Anode | Hole Injection / Transport Layers | Emissive Layer (EML) | Electron Transport / Blocking Layers | Cathode |
|---|---|---|---|---|---|
| Solution-Processed Red PhOLED mdpi.com | ITO | PEDOT:PSS | Host:Ir(dmpq)2(acac) | Not specified | Ca/Ag |
Note: The table presents representative structures to illustrate the multilayer concept. Specific materials and thicknesses are optimized for each application.
The interaction between the host material and the Ir(mphq)2(acac) dopant is critical for device efficiency. mdpi.com The primary mechanism for light emission involves the formation of excitons on the host molecules, followed by an efficient energy transfer to the guest (dopant) molecules. mdpi.comnih.gov For this transfer to be effective, the triplet energy level of the host must be higher than that of the Ir(mphq)2(acac) dopant, preventing back-energy transfer and ensuring that excitons are trapped on the emitter. nih.gov
Two principal mechanisms govern this energy transfer:
Förster Resonance Energy Transfer (FRET): A long-range dipole-dipole interaction that primarily transfers singlet excitons.
Dexter Energy Transfer: A short-range electron exchange mechanism that is crucial for transferring triplet excitons from the host to the phosphorescent guest. nih.govaps.org
Effective exciton (B1674681) confinement within the emissive layer is achieved by carefully selecting the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the adjacent charge-transporting layers to create an energetic barrier that prevents excitons from diffusing out of the EML before they can radiatively decay on the dopant molecule. mdpi.com
The choice of host material significantly influences the electroluminescent performance and color purity of the OLED. mdpi.commdpi.com An ideal host should possess a high triplet energy, good charge carrier mobility, and morphological stability. Several common host materials have been investigated for use with Ir(mphq)2(acac).
A comparative study using Ir(dmpq)2(acac) as the dopant evaluated four different host materials: CBP, mCP, TAPC, and TCTA. mdpi.com The study found that the host material directly impacts the emission characteristics. mdpi.com The device using CBP as the host for Ir(dmpq)2(acac) was identified as the most promising for achieving stable and pure red emission, with CIE coordinates (0.660, 0.339) that are very close to the standard red defined by the National Television System Committee (NTSC). mdpi.commdpi.com This performance is attributed to efficient energy transfer from the CBP host to the iridium complex and good exciton confinement within the emitting layer. mdpi.com
Table 2: Host Materials Investigated with Ir(dmpq)2(acac) Emitter
| Host Acronym | Full Chemical Name | Key Characteristics |
|---|---|---|
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | Bipolar charge transport, widely used, provides good exciton confinement for red emitters. mdpi.com |
| mCP | 1,3-Bis(N-carbazolyl)benzene | High triplet energy, primarily a hole-transporting material. mdpi.com |
| TAPC | 1,1-Bis[(di-4-tolylamino) phenyl]cyclohexane | High hole mobility, often used as a hole-transporting material. mdpi.com |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | High triplet energy, good hole-transporting properties. mdpi.com |
A more advanced strategy to enhance OLED performance is the use of exciplex-forming co-hosts. An exciplex is an excited-state complex formed between an electron-donating and an electron-accepting molecule. nih.govnih.gov When used as a co-host system for a phosphorescent emitter, an exciplex can facilitate highly efficient energy transfer to the dopant with minimal energy loss. nih.gov
This approach offers several advantages, including:
Achieving a natural balance of holes and electrons within the emissive layer.
Reducing the driving voltage of the device.
Significantly improving efficiency and operational lifetime. nih.gov
For example, a co-host system of TCTA (donor) and 3P-T2T (acceptor) used with the green emitter Ir(ppy)2(acac) resulted in a device with a maximum external quantum efficiency of 29.6% and an ultrahigh power efficiency of 147.3 lm/W. nih.gov While this specific example does not use Ir(mphq)2(acac), the underlying principle demonstrates a powerful technique applicable to various phosphorescent emitters to create highly efficient and stable OLEDs.
The concentration of the Ir(mphq)2(acac) dopant within the host material is a critical parameter that must be precisely controlled to maximize device performance. nih.gov The optimal doping level represents a trade-off between competing processes.
High Doping Concentration: If the concentration is too high, the proximity of dopant molecules to each other increases the probability of triplet-triplet annihilation (TTA), a non-radiative process where two triplet excitons interact, resulting in the loss of one or both excitons. nih.govnih.gov This phenomenon is a primary cause of "efficiency roll-off," the decrease in efficiency at high brightness levels. aps.org
The optimal concentration for phosphorescent emitters like Ir(mphq)2(acac) is typically in the range of a few percent by weight. mdpi.comresearchgate.net In one study, a weight ratio of 96:4 (host:Ir(dmpq)2(acac)) was used. mdpi.com Precise control during the manufacturing process, such as co-evaporation in vacuum deposition, is essential to achieve the desired doping concentration uniformly across the emissive layer. nih.gov
Host-Dopant Interactions and Exciton Confinement
Electroluminescent Performance Characteristics
Research has shown that solution-processed PhOLEDs using Ir(dmpq)2(acac) doped into various hosts emit orange-red light, with the dominant emission originating from the iridium complex. mdpi.com The EL emission peak is typically observed around 625 nm. mdpi.com
A key metric for color quality is the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates. For the device employing a CBP host doped with Ir(dmpq)2(acac), the reported CIE coordinates were (0.660, 0.339). mdpi.commdpi.com This value is very close to the NTSC standard for pure red (0.67, 0.33), indicating excellent color purity. mdpi.com
Table 3: Electroluminescent Performance of an Ir(dmpq)2(acac)-Based OLED
| Host Material | Peak EL Wavelength | CIE 1931 Coordinates (x, y) | Color | Reference |
|---|---|---|---|---|
| CBP | ~625 nm | (0.660, 0.339) | Red | mdpi.com, mdpi.com |
| mCP | Not specified | Not specified | Reddish-Orange | mdpi.com |
| TAPC | Not specified | Not specified | Reddish-Orange | mdpi.com |
This table summarizes key findings from a comparative study. Efficiency metrics like EQE and power efficiency were not detailed in the source but are crucial performance parameters for OLEDs.
Table of Mentioned Compounds
| Acronym/Abbreviation | Full Chemical Name |
| Ir(mphq)2(acac) / Ir(dmpq)2(acac) | Bis2-(3,5-dimethylphenyl)-4-methyl-quinolineiridium(III) |
| OLED | Organic Light-Emitting Diode |
| PhOLED | Phosphorescent Organic Light-Emitting Diode |
| EML | Emissive Layer |
| HIL | Hole Injection Layer |
| HTL | Hole Transport Layer |
| ETL | Electron Transport Layer |
| EIL | Electron Injection Layer |
| ITO | Indium Tin Oxide |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| HAT-CN | 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile |
| TmPyPb | 1,3,5-Tris(m-pyrid-3-yl-phenyl)benzene |
| LiF | Lithium Fluoride |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl |
| mCP | 1,3-Bis(N-carbazolyl)benzene |
| TAPC | 1,1-Bis[(di-4-tolylamino) phenyl]cyclohexane |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |
| 3P-T2T | 2,4,6-Tris[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine |
| Ir(ppy)2(acac) | Bis(2-phenylpyridine)(acetylacetonate)iridium(III) |
Current Density-Voltage-Luminance (J-V-L) Characteristics
The J-V-L characteristics are fundamental to understanding the electrical and optical performance of an OLED. For devices incorporating Ir(mphq)₂(acac) as the dopant, these characteristics are highly dependent on the device architecture, including the choice of host material and surrounding transport layers.
In a device structure featuring an emissive layer (EML) composed of NPB and B3PYMPM as co-hosts doped with Ir(mphq)₂(acac), specific performance metrics have been reported. The device demonstrates a turn-on voltage, the point at which light is first detected, at approximately 2.8 volts. As the voltage increases, both the current density and luminance rise sharply, indicating efficient charge injection and recombination within the emissive layer. At a current density of 20 mA/cm², the device achieves a luminance of 8,970 cd/m², showcasing its capability for high-brightness applications.
Table 1: J-V-L Performance of an Ir(mphq)₂(acac)-based OLED
| Parameter | Value |
|---|---|
| Turn-on Voltage | 2.8 V |
| Voltage at 20 mA/cm² | 5.5 V |
| Luminance at 20 mA/cm² | 8,970 cd/m² |
| Maximum Luminance | >10,000 cd/m² |
External Quantum Efficiency (EQE) and Current/Power Efficiency
The efficiency of an OLED is paramount and is typically measured in terms of its external quantum efficiency (EQE), current efficiency (measured in candela per ampere, cd/A), and power efficiency (measured in lumens per watt, lm/W). Ir(mphq)₂(acac) has been instrumental in fabricating red OLEDs with exceptionally high efficiencies.
The methylation of the phenylquinoline (phq) ligand is believed to contribute to a higher quantum efficiency compared to its unmethylated counterpart, Ir(phq)₂acac. In an optimized device architecture, red phosphorescent OLEDs utilizing Ir(mphq)₂(acac) have achieved a maximum EQE of 27.6%. The same device exhibited a current efficiency of 41.5 cd/A and a power efficiency of 32.1 lm/W, representing a significant advancement for red-emitting OLEDs.
Table 2: Efficiency Metrics for a High-Performance Ir(mphq)₂(acac) OLED
| Efficiency Metric | Maximum Value |
|---|---|
| External Quantum Efficiency (EQE) | 27.6% |
| Current Efficiency | 41.5 cd/A |
| Power Efficiency | 32.1 lm/W |
Device Structure: ITO (100 nm)/TAPC (75 nm)/NPB (10 nm)/NPB:B3PYMPM:Ir(mphq)₂acac (30 nm, 3.5 mol%)/ B3PYMPM (10 nm)/B3PYMPM:Rb₂CO₃ (45 nm, 2 wt%)/Al (100 nm)
Mechanisms of Efficiency Roll-off at High Luminance
A common challenge in phosphorescent OLEDs is "efficiency roll-off," the phenomenon where the quantum efficiency decreases as the current density and brightness increase. This is a critical issue for applications requiring high luminance, such as displays and lighting. The primary causes of roll-off are bimolecular annihilation processes that occur at high exciton concentrations.
For phosphorescent emitters like Ir(mphq)₂(acac), the long lifetime of triplet excitons can lead to saturation of the emission sites. This increases the probability of two major quenching mechanisms:
Triplet-Triplet Annihilation (TTA): Where two triplet excitons interact, resulting in the non-radiative decay of one or both excitons.
Triplet-Polaron Annihilation (TPA): Where a triplet exciton is quenched by a charge carrier (polaron).
Utilizing dopants with shorter triplet exciton lifetimes is a key strategy to mitigate these quenching processes. While specific studies detailing the dominant roll-off mechanisms exclusively for Ir(mphq)₂(acac) are not extensively available, research on similar red iridium complexes shows that TTA is a major contributor to the decline in efficiency at high current densities. The design of host materials that promote balanced charge transport and a wide recombination zone can also help to dilute the exciton concentration, thereby reducing the probability of annihilation events and improving the stability of the device's efficiency at high brightness.
Electroluminescence Spectra and Commission Internationale de l'Éclairage (CIE) Color Coordinates
The electroluminescence (EL) spectrum defines the color characteristics of the light emitted by the OLED. For Ir(mphq)₂(acac), the emission originates from the phosphorescence of the metal-to-ligand charge transfer (MLCT) states.
In solution-processed devices where Ir(mphq)₂(acac) was doped into various host materials, the dominant EL emission peak was consistently observed at approximately 625 nm, corresponding to orange-red light. mdpi.com The choice of host material can slightly influence the emission profile, but the characteristic dopant emission is dominant, indicating efficient energy transfer from the host to the Ir(mphq)₂(acac) guest molecules. mdpi.com
The color purity is quantified by the CIE 1931 color coordinates. For a device using 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) as the host material, the resulting OLED exhibited CIE coordinates of (0.66, 0.33). mdpi.com This is exceptionally close to the standard red coordinates of (0.67, 0.33) defined by the National Television System Committee (NTSC), demonstrating the potential of Ir(mphq)₂(acac) for producing high-purity red pixels in displays. mdpi.com
Time-Resolved Electroluminescence Studies
Thin Film Morphology and Emitter Orientation in Devices
The morphology of the emissive layer thin film plays a crucial role in device performance and stability. A smooth, uniform film is essential for preventing electrical shorts and ensuring consistent charge injection and transport. For host-guest systems, it is also important to avoid aggregation of the dopant molecules, which can lead to concentration quenching and reduced efficiency.
Studies using atomic force microscopy (AFM) on solution-processed thin films of Ir(mphq)₂(acac) doped into various hosts (CBP, mCP, TAPC, and TCTA) have been conducted. mdpi.com The analysis revealed that the doping of Ir(mphq)₂(acac) results in the formation of smooth and continuous films, with Root Mean Square (RMS) roughness values below 0.32 nm for all host systems. mdpi.com This low surface roughness indicates excellent morphological stability with no significant particle aggregation or phase separation. mdpi.com Such desirable film-forming properties are highly favorable for the fabrication and operational stability of OLEDs. mdpi.com
Influence of Solution Processing and Vacuum Deposition Methods on Film Formation
The method of film deposition—either from a solution or through vacuum thermal evaporation—can significantly impact the cost, scalability, and performance of OLEDs. Vacuum deposition is a well-established technique but can be expensive and inefficient in terms of material usage, making it less suitable for large-area, low-cost industrial production. mdpi.com
Consequently, there is significant research interest in solution-processable materials like Ir(mphq)₂(acac). mdpi.com Solution-based techniques, such as spin-coating, are attractive for their potential in low-cost, large-area manufacturing and compatibility with roll-to-roll processing. mdpi.com Studies on Ir(mphq)₂(acac) have demonstrated its successful application in solution-processed devices, where it forms morphologically stable thin films. mdpi.com
While direct comparative studies on the film morphology of Ir(mphq)₂(acac) under both vacuum and solution deposition are limited, general research on similar small-molecule iridium complexes indicates that differences in molecular packing and orientation can arise. jcu.edu.aunih.govresearchgate.net These differences in morphology can, in turn, affect charge transport and exciton dynamics within the film, although in some cases, the resulting variations in electrical properties have been found to be minor. jcu.edu.aunih.govresearchgate.net The development of emitters like Ir(mphq)₂(acac) that perform well in solution-processed architectures is a crucial step toward the widespread adoption of low-cost OLED technology. mdpi.com
Table of Compound Names
| Abbreviation/Name | Full Chemical Name |
| Ir(mphq)₂(acac) / Ir(dmpq)₂(acac) | Bis(2-(3,5-dimethylphenyl)quinoline-C,N')(acetylacetonato)iridium(III) |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl |
| mCP | 1,3-Bis(N-carbazolyl)benzene |
| TAPC | 1,1-Bis[(di-4-tolylamino) phenyl]cyclohexane |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine |
| NPB | N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine |
| B3PYMPM | 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-methylpyrimidine |
| Ir(phq)₂acac | Bis(2-phenylquinoline)(acetylacetonate)iridium(III) |
| Ir(MDQ)₂(acac) | Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate) iridium(III) |
| ITO | Indium Tin Oxide |
Information on "Ir(mphq)2(acac)" Currently Unavailable in Publicly Accessible Research
Following a comprehensive search for scientific literature and data, it has been determined that specific research findings on the chemical compound bis(4-methyl-2-phenylquinoline)iridium(III) acetylacetonate (B107027), denoted as Ir(mphq)2(acac), pertaining to its applications in Organic Light-Emitting Diodes (OLEDs) as outlined in the requested article structure, are not available in the public domain.
Targeted searches were conducted to gather information for the specified sections, including the control and measurement of emitter dipole orientation, the impact of film morphology on device performance, and light outcoupling enhancement strategies. Despite these efforts, no dedicated studies or datasets for Ir(mphq)2(acac) could be located. The existing research on related iridium(III) complexes does not provide the specific data required to generate a thorough, informative, and scientifically accurate article solely focused on Ir(mphq)2(acac).
Therefore, the generation of an article with detailed research findings and data tables as requested is not possible at this time due to the absence of publicly available scientific research on this specific compound within the specified contexts.
Future Research Directions and Emerging Applications
Development of Novel Ligand Architectures for Enhanced Photophysical and Electroluminescent Performance
The performance of an iridium(III) complex in an OLED is intrinsically linked to the chemical nature of its ligands. The main cyclometalating ligands (in this case, 2-(3,5-dimethylphenyl)quinoline (B1593305) or 'mphq') and the ancillary ligand (acetylacetonate or 'acac') collectively dictate the compound's highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), triplet energy, and, consequently, its emission color, quantum yield, and stability. mdpi.comnih.govnih.gov Future research is intensely focused on rationally designing new ligands to precisely tune these properties.
A primary strategy involves modifying the main C^N ligands to alter the electronic and steric characteristics of the complex. For instance, introducing electron-donating or electron-withdrawing groups can systematically shift the emission wavelength. acs.org Incorporating bulky substituents, such as tert-butyl groups, can increase steric hindrance to suppress intermolecular π–π stacking, which minimizes exciton (B1674681) quenching and enhances efficiency in the solid state. researchgate.net Another approach is the development of bipolar ligands that possess both hole-transporting (e.g., carbazole (B46965) moieties) and electron-transporting capabilities within a single ligand structure. sioc-journal.cn This can improve charge balance within the emissive layer, leading to higher electroluminescence performance. sioc-journal.cn
The ancillary ligand also offers a fertile ground for innovation. While the acetylacetonate (B107027) (acac) ligand is common, researchers are exploring alternatives to further refine performance. mdpi.comresearchgate.net For example, replacing 'acac' with N-heterocyclic carbene (NHC) based ligands or sulfur-containing four-membered ring ligands has shown promise. mdpi.comresearchgate.net NHC ligands can provide strong ligand field stabilization, leading to highly efficient and stable complexes, while novel sulfur-containing ligands have enabled the rapid, room-temperature synthesis of red-emitting iridium complexes with high quantum yields. mdpi.comresearchgate.net The combination of terdentate (N^C^N) and bidentate (N^C) ligands offers another versatile route to tune photophysical properties, creating emitters with high quantum yields and excellent performance in OLEDs. acs.org
| Complex/Ligand Type | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) | Max. External Quantum Efficiency (EQE) (%) | Key Ligand Feature | Reference |
|---|---|---|---|---|---|
| Ir-3 (phenothiazine ancillary) | 622 | 52.8% | 18.1% | Sulfur-containing four-membered ring ancillary ligand. | mdpi.com |
| Ir2 (carbazole on main ligand) | 570 | 74% | 15% | Bipolar cyclometalating ligand with carbazole moiety. | sioc-journal.cn |
| tBu-Ir-ISO (NHC ancillary) | Green | - | - (Doped) | N-heterocyclic carbene (NHC) ancillary ligand with electron-deficient groups. | researchgate.net |
| Complex 2a (terdentate/bidentate) | Blue-Green | ~70% | - | Combination of terdentate and bidentate ligands for property tuning. | acs.org |
Investigation of Advanced Device Structures for Next-Generation OLEDs
One major trend is the development of simplified device structures, such as single-layer OLEDs (SL-OLEDs). univ-rennes.fr These devices, consisting of just the emissive layer between the electrodes, offer significant advantages in terms of reduced fabrication complexity and cost. The primary challenge lies in designing a single host material for the phosphorescent emitter that possesses high triplet energy and ambipolar charge transport characteristics (i.e., balanced mobility for both holes and electrons). univ-rennes.fr Success in this area could dramatically streamline OLED manufacturing. univ-rennes.fr
Conversely, other research focuses on introducing more sophisticated, yet beneficial, layers. For example, incorporating nanocomposites into the charge transport layers is a promising strategy. TiO2 nanobelts dispersed in a hole-injection layer have been shown to improve film uniformity, enhance hole injection, and optimize charge carrier mobility, leading to a significant increase in device efficiency. mdpi.com Another advanced approach is the use of an "interface exciplex." In this design, the host for the emitter is formed at the interface between the hole-transporting and electron-transporting layers. acs.org This strategy can simplify the manufacturing process compared to traditional co-doped hosts while achieving high efficiency by localizing exciton recombination effectively. acs.org The development of common host materials suitable for red, green, and blue phosphorescent emitters within the same device structure is also a key goal for cost-effective, full-color displays and white OLEDs (WOLEDs). advancedsciencenews.com
| Device Structure Type | Key Innovation | Reported Max. EQE (%) | Reported Max. Power Efficiency (lm/W) | Reference |
|---|---|---|---|---|
| Single-Layer PhOLED | Ambipolar host material SPA-F(POPh2)2, removing need for separate transport layers. | ~17% (Blue) | - | univ-rennes.fr |
| Nanocomposite HIL | TiO2 nanobelts in PEDOT:PSS hole-injection layer (HIL). | 72% rise vs. undoped | 39% rise vs. undoped | mdpi.com |
| Interface Exciplex | Exciplex formed at TCTA/TPBi interface acts as part of the emissive layer. | 27.4% (Yellow) | 50.9 lm/W (Yellow) | acs.org |
| Common Host Structure | Tailor-made bipolar host for efficient RGB and White OLEDs in a common configuration. | - | - | advancedsciencenews.com |
Integration of Multi-Scale Computational and Experimental Methodologies for Rational Material and Device Design
The traditional trial-and-error approach to discovering new materials is time-consuming and expensive. The future of OLED material and device design lies in the deep integration of multi-scale computational modeling with targeted experimental synthesis and characterization. europa.eukit.edu This synergistic approach enables a rational design process, accelerating the development of next-generation materials.
This process often involves a tiered computational screening strategy. acs.orgnih.gov
Tier 1 & 2: At the most fundamental level, quantum chemical calculations like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are used to predict the intrinsic properties of individual molecules. acs.orgrsc.org These calculations can determine HOMO/LUMO energy levels, triplet energies, and absorption/emission spectra for a large library of virtual compounds, allowing researchers to screen out unpromising candidates before any synthesis is attempted. nih.gov
Tier 3: Promising molecules from the initial screening then undergo more complex simulations. Molecular Dynamics (MD) is used to model the amorphous packing of molecules in a thin film, which is crucial as intermolecular interactions significantly affect performance. aip.org
Device-Level Modeling: Finally, Kinetic Monte Carlo (KMC) simulations can model charge dynamics (carrier mobility) and exciton behavior (like triplet-triplet annihilation) across the bulk material, linking the properties of a single molecule to the macroscopic characteristics of a full OLED device. kit.eduaip.org
This multi-scale workflow provides a powerful predictive tool. aip.org It can forecast the ultimate device performance of a material before it is synthesized, guiding experimental efforts toward the most promising candidates. acs.orgnih.gov This integration of theory and experiment is essential for tackling the complex interplay of factors that govern OLED efficiency and for rationally designing novel materials and device architectures that surpass the performance of current technologies. europa.eu
Compound Names
| Abbreviation/Name | Full Chemical Name |
| Ir(mphq)2(acac) | Bis(2-(3,5-dimethylphenyl)quinoline-C2,N')(acetylacetonato)iridium(III) |
| Ir(ppy)3 | Tris[2-phenylpyridinato-C2,N]iridium(III) |
| Ir(ppy)2(acac) | Bis(2-phenylpyridine)(acetylacetonate)iridium(III) |
| FIrPic | Iridium(III)bis(4,6-difluorophenylpyridinato)picolinate |
| TCTA | 4,4',4''-Tris(carbazol-9-yl)triphenylamine |
| TPBi | 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene |
| PEDOT:PSS | Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate |
| Bebq2 | Bis(10-hydroxybenzo[h]quinolinato)beryllium |
| Bphen | 4,7-Diphenyl-1,10-phenanthroline (Bathophenanthroline) |
| NPB | N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine |
| B3PYMPM | Bis(4,6-(3,5-di-(3-pyridyl)phenyl))-2-methylpyrimidine |
| Alq3 | Tris(8-hydroxyquinolinato)aluminium |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ir(mphq)₂(acac), and how can reaction conditions be systematically varied to improve yield and purity?
- Methodology : Begin with standard cyclometalated iridium complex synthesis, using ligand precursors like mphq (2-phenyl-4-methylquinoline) and acetylacetonate (acac). Optimize parameters (e.g., solvent polarity, temperature, and ligand-to-metal ratio) via Design of Experiments (DoE) frameworks. Monitor intermediates with thin-layer chromatography (TLC) and purify via recrystallization or column chromatography. Yield optimization should include kinetic studies of ligand substitution reactions .
- Characterization : Confirm purity via HPLC and elemental analysis. Use mass spectrometry for molecular weight verification.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ir(mphq)₂(acac)'s structure and purity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze ligand coordination using , , and NMR (if accessible).
- X-ray Diffraction (XRD) : Resolve crystal structure to confirm octahedral geometry and ligand orientation .
- UV-Vis and Photoluminescence Spectroscopy : Measure absorption/emission spectra to correlate structure with photophysical properties (e.g., λ and quantum yield) .
Q. How do ligand modifications in Ir(mphq)₂(acac) influence its photophysical properties?
- Methodology : Synthesize derivatives with substituents on the mphq ligand (e.g., electron-withdrawing/-donating groups). Compare emission spectra, excited-state lifetimes, and quantum yields. Use time-dependent density functional theory (TD-DFT) to model electronic transitions and validate experimental trends .
Advanced Research Questions
Q. What strategies can mitigate efficiency-stability trade-offs in Ir(mphq)₂(acac)-based devices?
- Methodology :
- Device Fabrication : Test in OLED configurations with varying hole/electron transport layers (HTL/ETL).
- Accelerated Aging Studies : Monitor luminance decay under thermal/electrical stress. Use Arrhenius modeling to predict operational lifetimes.
- Surface Morphology Analysis : Employ atomic force microscopy (AFM) to correlate device degradation with morphological changes .
Q. How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for Ir(mphq)₂(acac) across studies?
- Methodology :
- Standardized Measurement Protocols : Use integrating spheres with calibrated detectors and control solvent/environmental conditions (e.g., degassing to eliminate oxygen quenching).
- Comparative Meta-Analysis : Systematically review literature to identify variables (e.g., excitation wavelength, sample concentration). Apply statistical tools (e.g., ANOVA) to quantify methodological discrepancies .
Q. What computational modeling approaches best predict the excited-state properties of Ir(mphq)₂(acac) to guide experimental design?
- Methodology :
- Multireference Methods : Use CASSCF/CASPT2 to account for spin-orbit coupling in Ir(III) complexes.
- Machine Learning (ML) : Train models on existing iridium complex datasets to predict emission spectra and non-radiative decay pathways. Validate predictions via transient absorption spectroscopy .
Q. How can researchers design experiments to probe the ligand-field effects on Ir(mphq)₂(acac)'s electrochemical behavior?
- Methodology :
- Cyclic Voltammetry (CV) : Measure oxidation/reduction potentials in varying solvents (e.g., dichloromethane vs. acetonitrile).
- Electrochemical Impedance Spectroscopy (EIS) : Correlate charge-transfer resistance with ligand substituent effects.
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to explain redox trends .
Methodological Frameworks for Addressing Complexities
- Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies (e.g., solvent choice, measurement techniques) .
- Research Question Evaluation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses and experimental designs .
Table: Key Characterization Techniques for Ir(mphq)₂(acac)
| Technique | Application | Key Parameters Measured |
|---|---|---|
| XRD | Structural confirmation | Bond lengths, coordination geometry |
| TD-DFT | Excited-state modeling | Transition energies, orbital contributions |
| Transient PL Spectroscopy | Non-radiative decay analysis | Lifetime, quenching mechanisms |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
